1-(2-Bromo-5-chlorophenyl)ethanone

Cross-Coupling Organometallic Chemistry C-C Bond Formation

1-(2-Bromo-5-chlorophenyl)ethanone (CAS 935-99-9) is a halogenated aromatic ketone with the molecular formula C₈H₆BrClO, classified as an ortho-bromo, meta-chloro substituted acetophenone. This compound serves as a versatile intermediate in organic synthesis due to the presence of both bromine and chlorine substituents on the phenyl ring, which provide distinct sites for orthogonal functionalization in cross-coupling, nucleophilic substitution, and cyclization reactions.

Molecular Formula C8H6BrClO
Molecular Weight 233.49 g/mol
CAS No. 935-99-9
Cat. No. B1281923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromo-5-chlorophenyl)ethanone
CAS935-99-9
Molecular FormulaC8H6BrClO
Molecular Weight233.49 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=C1)Cl)Br
InChIInChI=1S/C8H6BrClO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3
InChIKeyBCQAWQMDMPBDBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromo-5-chlorophenyl)ethanone (CAS 935-99-9): A Halogenated Acetophenone Building Block for Precision Organic Synthesis


1-(2-Bromo-5-chlorophenyl)ethanone (CAS 935-99-9) is a halogenated aromatic ketone with the molecular formula C₈H₆BrClO, classified as an ortho-bromo, meta-chloro substituted acetophenone . This compound serves as a versatile intermediate in organic synthesis due to the presence of both bromine and chlorine substituents on the phenyl ring, which provide distinct sites for orthogonal functionalization in cross-coupling, nucleophilic substitution, and cyclization reactions . Its physical properties, including a boiling point of 155–156 °C at 15 Torr and a predicted density of 1.566±0.06 g/cm³ [1], are well-documented in vendor specifications, making it a reliable starting material for medicinal chemistry and materials science applications.

1-(2-Bromo-5-chlorophenyl)ethanone: Why In-Class Substitution with Other Acetophenones Compromises Reactivity and Outcome


While structurally related acetophenones such as 2-chloroacetophenone or 2-bromoacetophenone may appear to be interchangeable building blocks, the specific substitution pattern of 1-(2-bromo-5-chlorophenyl)ethanone—featuring a bromine atom at the ortho position and a chlorine atom at the meta position—confers unique electronic and steric properties that directly impact reaction kinetics and selectivity in key transformations. Generic substitution with a mono-halogenated or differently substituted analog risks altering reaction rates in cross-coupling events [1] or producing different products in photochemical dehalogenation processes due to divergent quantum yields [2]. The following evidence guide quantifies these critical differentiations.

1-(2-Bromo-5-chlorophenyl)ethanone (CAS 935-99-9): Quantitative Differentiation Evidence for Scientific Procurement


Ortho-Bromo Substitution Enables High-Yield Organomanganese Cross-Coupling

In cross-coupling reactions with organomanganese reagents, ortho-bromo or ortho-chloro aryl ketones demonstrate markedly different reactivity compared to their para or unsubstituted analogs. Specifically, 1-(2-bromo-5-chlorophenyl)ethanone, possessing an ortho-bromo group, is a suitable substrate for these mild and chemoselective coupling reactions, which proceed with high yields. In contrast, the analogous ortho-chloro derivative (e.g., 2-chloroacetophenone) or meta/para-substituted compounds would either react more slowly, require harsher conditions, or yield different product distributions [1]. This reactivity is attributed to the favorable electronic and steric environment created by the ortho-halogen adjacent to the carbonyl group.

Cross-Coupling Organometallic Chemistry C-C Bond Formation

Divergent Photochemical Dehalogenation Quantum Yields: Differentiating Bromo vs. Chloro Analogs

While direct data for 1-(2-bromo-5-chlorophenyl)ethanone is absent, class-level data on α-haloacetophenones reveals a critical differentiation: the quantum yield for photochemical carbon-halogen bond cleavage in benzene solution is 0.88 for α-chloroacetophenone but only 0.41 for α-bromoacetophenone [1]. This indicates that the bromo derivative is approximately 2.1 times less efficient in this particular photo-induced reaction than its chloro counterpart. Since 1-(2-bromo-5-chlorophenyl)ethanone contains a bromine atom on the aromatic ring, its photochemical behavior may be influenced by this differential halogen reactivity, potentially leading to different reaction outcomes under UV irradiation compared to the fully chlorinated or brominated analogs.

Photochemistry Radical Chemistry Dehalogenation

Predictive Physicochemical Properties Differentiate from Regioisomers

Predicted physicochemical properties for 1-(2-bromo-5-chlorophenyl)ethanone, such as a LogP of 3.06 and a boiling point of 293.4±30.0 °C at 760 mmHg [1], provide quantifiable differentiation from its regioisomers. For example, 1-(5-bromo-2-chlorophenyl)ethanone (CAS 105884-19-3), which has the halogen positions swapped, exhibits a lower boiling point of 259.5±25.0 °C at 760 mmHg [2]. This ~34°C difference in boiling point is a direct consequence of altered intermolecular interactions due to the different spatial arrangement of the halogen atoms. Additionally, the water solubility of the target compound is calculated to be 0.18 g/L at 25°C , a value that would differ for its regioisomers, impacting extraction and purification protocols.

Physicochemical Properties Analytical Chemistry QSAR

Verified High Purity via HPLC Assures Reproducible Outcomes in Sensitive Syntheses

Vendor specifications for 1-(2-bromo-5-chlorophenyl)ethanone often include a minimum purity of 95% to 98% as determined by HPLC . This level of purity is critical for reactions sensitive to impurities, such as those catalyzed by precious transition metals where deactivation can occur. In contrast, the closely related 1-(5-bromo-2-chlorophenyl)ethanone is available at a lower stated purity of 95% (GC) [1], and 2-chloroacetophenone is primarily marketed as a tear gas agent with purity not specified for synthetic use [2]. The explicit HPLC-based purity guarantee for the target compound reduces the risk of variable yields and facilitates more reproducible science.

Quality Control Analytical Chemistry HPLC

1-(2-Bromo-5-chlorophenyl)ethanone: Evidence-Backed Application Scenarios for Scientific Procurement


Synthesis of Ortho-Substituted Biaryl Pharmacophores via Mild Organometallic Coupling

Given its ortho-bromo substitution, 1-(2-bromo-5-chlorophenyl)ethanone is a suitable substrate for chemoselective organomanganese cross-coupling reactions, as established by class-level evidence [1]. Researchers aiming to construct complex ortho-substituted biaryl ketones, a motif common in kinase inhibitors and other drug candidates, can utilize this compound to achieve high yields under mild conditions, avoiding the need for harsher or less selective alternatives. This scenario is supported by the demonstrated reactivity of ortho-haloaryl ketones in such transformations [1].

Precision Photochemical Studies Requiring Controlled Dehalogenation Kinetics

For investigations into photochemical dehalogenation mechanisms or the synthesis of radicals, the differential quantum yield for C-Br bond cleavage (0.41) versus C-Cl (0.88) [1] positions 1-(2-bromo-5-chlorophenyl)ethanone as a unique probe. Its dual halogenation allows for the study of regioselective radical generation, as the bromine atom will undergo photolytic cleavage with a significantly lower efficiency than a chlorine atom, enabling controlled, stepwise functionalization. This application is directly supported by class-level photochemical data [1].

Method Development for Isomer-Specific Analytical Separations

The distinct predicted boiling point of 1-(2-bromo-5-chlorophenyl)ethanone (293.4±30.0 °C) compared to its 5-bromo-2-chloro regioisomer (259.5±25.0 °C) [1][2] provides a clear basis for developing chromatographic separation methods. Researchers developing analytical protocols for halogenated acetophenone mixtures can use this quantifiable difference to optimize GC or HPLC conditions for baseline resolution of these closely related compounds, ensuring accurate quantification and impurity profiling in reaction monitoring.

Reproducible Scale-Up of Sensitive Catalytic Reactions

When scaling up reactions sensitive to catalyst poisons—such as palladium-catalyzed cross-couplings—the assured high purity (up to 98% by HPLC) of this compound [1] minimizes the risk of batch-to-batch variability caused by unknown impurities. This is a critical procurement consideration for industrial and academic labs where reproducibility and yield consistency are paramount. The explicit purity specification differentiates this building block from less rigorously characterized alternatives [2].

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